molecular formula C13H17N3O3S B2511555 N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide CAS No. 1396676-05-3

N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide

Cat. No.: B2511555
CAS No.: 1396676-05-3
M. Wt: 295.36
InChI Key: HUCKJAZLVSDYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. MMB-2201 is a potent agonist of the cannabinoid receptors, which are involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. In

Scientific Research Applications

Photodynamic Therapy Applications

Research has identified compounds with benzo[d]thiazol moieties, similar to the structure of N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide, as potential photosensitizers in photodynamic therapy (PDT). A study highlighted the synthesis and characterization of zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives containing Schiff base groups. These compounds demonstrated excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality

Another study developed a reagent for the synthesis of the α,β-unsaturated N-methoxy-N-methyl-amide structural unit, crucial for various chemical syntheses. This work introduced a convenient method based on the Julia olefination protocol, showcasing the versatility of compounds structurally related to this compound in synthesizing complex organic structures (Manjunath, Sane, & Aidhen, 2006).

Antimicrobial and Anticancer Activities

Compounds incorporating benzothiazole moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. A study on 4-thiazolidinones containing benzothiazole moiety found that these compounds exhibit significant antitumor activity, suggesting the potential of similar structures for therapeutic applications (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010). Another research focused on zinc complexes of benzothiazole-derived Schiff bases, reporting antibacterial activity against several pathogenic strains, underlining the broad biological applications of benzothiazole-containing compounds (Chohan, Scozzafava, & Supuran, 2003).

Properties

IUPAC Name

N-methoxy-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-15(8-11(17)16(2)19-4)13-14-12-9(18-3)6-5-7-10(12)20-13/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCKJAZLVSDYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(C)OC)C1=NC2=C(C=CC=C2S1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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